molecular formula C30H22O4 B076143 Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- CAS No. 13281-14-6

Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)-

Cat. No. B076143
CAS RN: 13281-14-6
M. Wt: 446.5 g/mol
InChI Key: SVFHRCOHIYYWMR-UHFFFAOYSA-N
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Description

Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as bis(4-phenoxyphenyl) ether or BPE. It has a molecular formula of C30H22O2 and a molecular weight of 414.49 g/mol.

Mechanism Of Action

The mechanism of action of benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- is not fully understood. However, it is believed that this compound acts as an electron donor and acceptor, which allows it to participate in charge transport processes in organic semiconductors and liquid crystals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it ideal for use in various scientific applications. However, one of the main limitations is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- in scientific research. One potential direction is the development of new organic semiconductors and liquid crystals based on this compound. Another potential direction is the use of this compound in the fabrication of flexible and wearable electronics. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields.
In conclusion, benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- is a chemical compound that has various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- can be synthesized through various methods. One of the most common methods is the Ullmann coupling reaction, which involves the reaction of 4-bromoanisole and 4-iodophenol in the presence of copper powder and potassium carbonate. Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoanisole and 4-boronophenol in the presence of a palladium catalyst and a base.

Scientific Research Applications

Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)- has various potential applications in scientific research. One of the main applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Another potential application is in the field of liquid crystals. This compound has been used as a component in the synthesis of liquid crystals, which can be used in the fabrication of displays and sensors.

properties

CAS RN

13281-14-6

Product Name

Benzene, 1-(3-phenoxyphenoxy)-3-(4-phenoxyphenoxy)-

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

1-phenoxy-3-[3-(4-phenoxyphenoxy)phenoxy]benzene

InChI

InChI=1S/C30H22O4/c1-3-9-23(10-4-1)31-25-17-19-26(20-18-25)33-28-14-8-16-30(22-28)34-29-15-7-13-27(21-29)32-24-11-5-2-6-12-24/h1-22H

InChI Key

SVFHRCOHIYYWMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5

Other CAS RN

13281-14-6

Origin of Product

United States

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